

Unveiling the Solid-State Architecture of 1H-Indole-2-methanol: A Crystallographic Guide

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Compound of Interest

Compound Name: **1H-Indole-2-methanol**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of **1H-Indole-2-methanol** (I2M), a key heterocyclic compound relevant in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of molecules in the solid state is paramount for predicting physicochemical properties, guiding polymorphism screening, and informing rational drug design. This document outlines the crystallographic parameters, molecular conformation, and intermolecular interactions of **1H-Indole-2-methanol**, supported by detailed experimental protocols and data visualization.

Crystal Structure Analysis

The crystal structure of **1H-Indole-2-methanol** has been determined by single-crystal X-ray diffraction. The analysis reveals that the compound crystallizes in a monoclinic system, which is a common crystal system for organic molecules.

Crystal System and Space Group

1H-Indole-2-methanol crystallizes in the monoclinic crystal system with the space group P2/c. [1] The asymmetric unit of the crystal lattice contains two crystallographically independent molecules of **1H-Indole-2-methanol**.[1]

Molecular Conformation and Disorder

A notable feature of the **1H-Indole-2-methanol** crystal structure is the presence of two different conformations of the molecule within the asymmetric unit.^[1] These conformers are distinguished by the orientation of the hydroxyl group relative to the indole ring. The conformation is defined by the torsion angle N1–C2–C10–O1, which is 61.5(3) $^{\circ}$ for one molecule, described as a gauche+ conformation, and -175.5(2) $^{\circ}$ for the other, corresponding to a trans conformation.^[1]

Furthermore, the crystal structure exhibits disorder related to the positions of the hydrogen atoms of the hydroxyl groups (O1 and O1A).^[1] This disorder is situated around a crystallographic twofold symmetry axis, leading to the assignment of an occupancy factor of 0.5 for these hydrogen atoms.^[1]

Intermolecular Interactions

The crystal packing of **1H-Indole-2-methanol** is stabilized by a network of intermolecular interactions. Like other indole derivatives, it is anticipated that the structure is influenced by N–H \cdots π interactions and hydrogen bonding involving the hydroxyl group. The analysis of similar indole structures reveals that a common packing motif is the "herringbone" arrangement, where molecules are stacked at an angle to each other.

Data Presentation

The quantitative data derived from the single-crystal X-ray diffraction analysis of **1H-Indole-2-methanol** are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for **1H-Indole-2-methanol**

Parameter	Value
Empirical Formula	C ₉ H ₉ NO
Formula Weight	147.17 g/mol
Crystal System	Monoclinic
Space Group	P2/c
Temperature	Data collected at low temperature (typically 100 K)
Wavelength	MoK α (λ = 0.71073 Å) or CuK α (λ = 1.54184 Å)

Table 2: Selected Torsion Angles (°)

Atoms	Angle (°)	Conformation
N1–C2–C10–O1 (Molecule 1)	61.5(3)	gauche+
N1–C2–C10–O1 (Molecule 2)	-175.5(2)	trans

Experimental Protocols

The determination of the crystal structure of **1H-Indole-2-methanol** involves several key experimental stages, from sample preparation to data analysis.

Synthesis and Crystallization

1H-Indole-2-methanol is a commercially available compound. For the purpose of single-crystal X-ray diffraction, high-purity material is required. Single crystals suitable for diffraction experiments can be grown by various methods, with slow evaporation from a suitable solvent being a common technique for small organic molecules.

Protocol for Crystallization (Slow Evaporation):

- A nearly saturated solution of **1H-Indole-2-methanol** is prepared in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or ethyl acetate/hexane). The choice of solvent can influence the resulting crystal habit.

- The solution is filtered to remove any particulate matter.
- The filtered solution is placed in a loosely covered container (e.g., a vial covered with perforated parafilm) to allow for the slow evaporation of the solvent at a constant temperature.
- Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals of **1H-Indole-2-methanol** are formed.
- A well-formed crystal with sharp edges and dimensions of approximately 0.1-0.3 mm is selected for X-ray diffraction analysis.

X-ray Data Collection

Single-crystal X-ray diffraction data are collected on a diffractometer equipped with a monochromatic X-ray source (typically MoK α or CuK α radiation) and a sensitive detector.

Protocol for Data Collection:

- A suitable crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone oil) and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal vibrations.
- The crystal is centered in the X-ray beam.
- A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.
- A full sphere of diffraction data is collected by rotating the crystal through a series of angles, with each frame exposed to the X-ray beam for a specific duration.
- The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. An absorption correction is also applied.

Structure Solution and Refinement

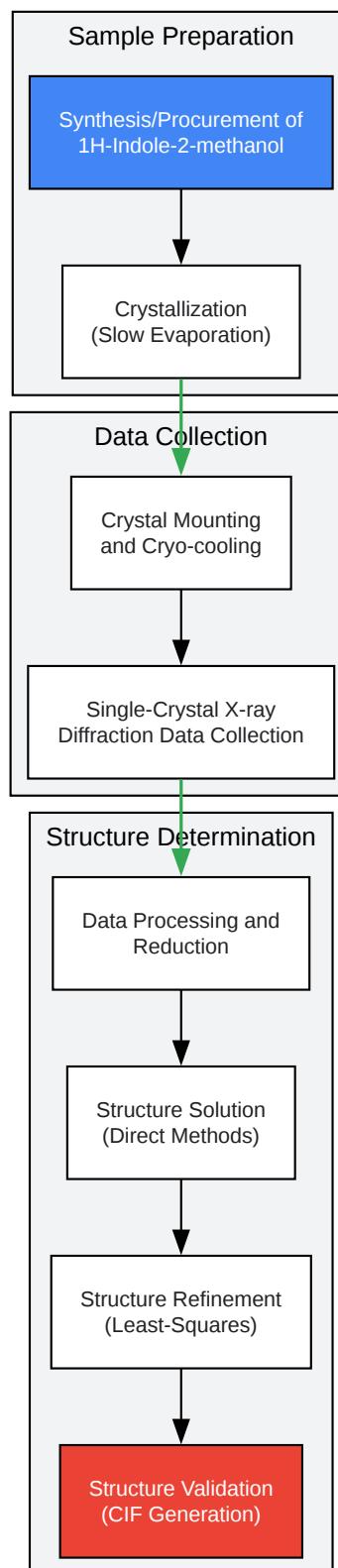
The collected diffraction data are used to solve and refine the crystal structure, yielding the final atomic coordinates and displacement parameters.

Protocol for Structure Solution and Refinement:

- The space group is determined from the systematic absences in the diffraction data.
- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
- The structural model is refined against the experimental diffraction data using a full-matrix least-squares method.
- Non-hydrogen atoms are typically refined with anisotropic displacement parameters.
- Hydrogen atoms are located from the difference Fourier map or placed in calculated positions and refined using a riding model.
- The final refinement converges to a stable model with low residual factors (R-factors), indicating a good agreement between the calculated and observed structure factors.

Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of **1H-Indole-2-methanol**.



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Experimental workflow for **1H-Indole-2-methanol** crystal structure analysis.

Conclusion

The crystal structure of **1H-Indole-2-methanol** is characterized by a monoclinic unit cell containing two distinct molecular conformations. The presence of these conformers and the disorder in the hydroxyl hydrogen positions highlight the conformational flexibility of the molecule, which can be influenced by the crystal packing forces. The detailed understanding of its solid-state structure, as presented in this guide, is essential for its application in the development of new pharmaceutical agents and functional organic materials. The provided protocols offer a standardized approach for the crystallographic analysis of this and related indole derivatives.

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References

- 1. pubs.acs.org [pubs.acs.org]
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